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Compound of Interest

Compound Name: Citric acid isopropyl ether

Cat. No.: B15185583 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR)

spectroscopy characterization of triisopropyl citrate, the triester of citric acid and isopropanol.

For comparative purposes, this guide also includes data for the corresponding mono- and

diisopropyl esters. The information is intended for researchers, scientists, and professionals in

drug development who require detailed structural elucidation and purity assessment of these

compounds.

Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for triisopropyl citrate

and its related mono- and diisopropyl esters. This data is critical for identifying the specific ester

and assessing its purity. The isomers of the mono- and diesters are distinguished by the

position of the isopropyl group(s) on the citrate backbone.[1]

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Isopropyl Citrates
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Compound CH₃ (isopropyl) CH (isopropyl) CH₂ (citrate)

Triisopropyl Citrate 1.22 (d, 18H) 5.00 (sept, 3H) 2.79 (s, 4H)

1,2-Diisopropyl Citrate
1.23 (d, 6H), 1.25 (d,

6H)
5.03 (sept, 2H)

2.80 (d, 2H), 2.91 (d,

2H)

1,3-Diisopropyl Citrate 1.22 (d, 12H) 5.00 (sept, 2H) 2.71 (s, 4H)

1-Monoisopropyl

Citrate
1.24 (d, 6H) 5.04 (sept, 1H)

2.75 (d, 2H), 2.86 (d,

2H)

2-Monoisopropyl

Citrate
1.26 (d, 6H) 5.08 (sept, 1H) 2.87 (s, 4H)

Note: Chemical shifts are reported in parts per million (ppm) relative to a reference standard.

Multiplicities are denoted as s (singlet), d (doublet), and sept (septet). The number of protons

(H) is indicated.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Isopropyl Citrates
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Compoun
d

C=O
(ester)

C=O
(acid)

C-O
(quat.)

CH₂ CH CH₃

Triisopropy

l Citrate

169.5,

172.4
- 72.8 42.8 68.0 21.7

1,2-

Diisopropyl

Citrate

169.8,

172.0
176.3 73.5 42.9 68.3, 69.2 21.7, 21.8

1,3-

Diisopropyl

Citrate

170.1 176.5 73.1 43.4 67.9 21.8

1-

Monoisopr

opyl Citrate

170.4
176.3,

177.0
73.9 43.1 68.4 21.8

2-

Monoisopr

opyl Citrate

172.5 173.4 73.3 43.6 69.6 21.7

Note: Chemical shifts are reported in parts per million (ppm). "quat." refers to the quaternary

carbon of the citrate backbone.

Experimental Protocol for NMR Analysis
This section details a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for

citric acid isopropyl ethers.

1. Sample Preparation

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for

these compounds. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆

can also be used.

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the

deuterated solvent in a clean, dry NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference

standard for chemical shifts (δ = 0.00 ppm). If not already present in the deuterated solvent,

a small amount can be added.

Filtration: Ensure the solution is free of any particulate matter. If necessary, filter the solution

through a small plug of glass wool into the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended

for better signal dispersion and resolution.

¹H NMR Acquisition Parameters (Typical):

Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

Spectral Width: 0-15 ppm

¹³C NMR Acquisition Parameters (Typical):

Technique: Proton-decoupled (¹³C{¹H}) for simplified spectra with single lines for each

unique carbon.

Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is generally

required due to the low natural abundance of the ¹³C isotope.
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Spectral Width: 0-220 ppm

3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

corresponding nuclei in the molecule.

Visualization of Triisopropyl Citrate
The following diagrams illustrate the chemical structure and a logical workflow for the

characterization of triisopropyl citrate.
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Caption: Chemical structure of triisopropyl citrate.
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Caption: Experimental workflow for NMR characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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